

Thermo Fisher GlycanAssure™ HyPerformance APTS Kit: Application Notes and Protocols

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Compound of Interest

Compound Name: *8-aminopyrene-1,3,6-trisulfonic Acid*
Cat. No.: *B1230541*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Thermo Fisher Scientific GlycanAssure™ HyPerformance APTS Kit. This kit is designed for the rapid and efficient release of N-linked glycans from glycoproteins, subsequent labeling with the fluorescent dye **8-aminopyrene-1,3,6-trisulfonic acid (APTS)**, and purification of the labeled glycans for analysis by various methods, including liquid chromatography (LC) and capillary electrophoresis (CE).^{[1][2][3]}

The GlycanAssure™ HyPerformance APTS Kit offers a streamlined, three-step workflow that can be completed in under 1.5 hours, with less than an hour of hands-on time.^[2] This rapid and high-throughput sample preparation method is crucial for the characterization of biotherapeutics, where glycosylation is a critical quality attribute (CQA) that can impact the safety and efficacy of a drug product.^{[4][5]}

Key Features and Performance Data

The GlycanAssure™ HyPerformance APTS Kit provides a robust and reproducible method for N-glycan analysis.^[4] Key performance metrics are summarized in the table below.

Parameter	Value	Source
Total Workflow Time	< 1.5 hours	[2]
Hands-on Time	< 1 hour	[2]
Alternative Hands-on Time	< 30 minutes	[5]
Glycoprotein Input	20–100 µg (at ≥1 mg/mL)	[1][2]
Deglycosylation Time	10 minutes	[2]
Labeling Time	1 hour	[1]
Precision (RSD)	≤5% for peaks ≥0.5% Relative Area	[4]
Sialylated Glycan Preservation	>98%	[5]

Experimental Workflow Overview

The GlycanAssure™ HyPerformance APTS Kit workflow consists of three main stages: rapid deglycosylation, APTS labeling, and magnetic bead-based cleanup.



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Figure 1: The integrated workflow of the GlycanAssure™ HyPerformance APTS Kit.

Experimental Protocols

The following protocols are detailed for the preparation of N-glycans from a glycoprotein sample using the GlycanAssure™ HyPerformance APTS Kit in 1.5-mL microcentrifuge tubes. For a 96-well plate format, refer to the kit's user guide.[1][2]

Materials Required

- GlycanAssure™ HyPerformance APTS Kit
- Glycoprotein sample (20–100 µg at a concentration of ≥1 mg/mL)
- 1.5-mL microcentrifuge tubes
- Heat block or convection oven
- Vortex mixer
- Microcentrifuge
- DynaMag™-2 Magnet or equivalent[5]
- Pipettes and tips
- Nuclease-free water

Protocol 1: Rapid Deglycosylation

This protocol describes the denaturation of the glycoprotein and the enzymatic release of N-glycans using PNGase F.

- Denaturation: a. In a 1.5-mL microcentrifuge tube, combine the glycoprotein sample and denaturation components as specified in the kit's user guide for your sample input amount.[1] b. Close the tube caps and incubate in a heat block at 80°C for 5 minutes.[1] c. After incubation, remove the tubes and allow them to cool for 2 minutes.[1]
- Enzymatic Deglycosylation: a. Add 3.0 µL of Digestion Buffer to each tube.[1] b. Add 1.5 µL of PNGase F to each tube and mix thoroughly by pipetting up and down.[1] c. Leave the tube caps open and incubate in a heat block at 55°C or a convection oven at 50°C for 10 minutes.[1]

Protocol 2: APTS Labeling

This protocol details the fluorescent labeling of the released N-glycans via reductive amination.

- Labeling Reaction Setup: a. Remove the tubes from the incubator. b. Vortex the APTS Reagent Mix and Reductant tubes, then briefly centrifuge to collect the contents at the bottom.^[1] c. Add 10.0 μL of APTS Reagent Mix to each tube and mix thoroughly by pipetting.^[1] d. Add 2.0 μL of Reductant to each tube and mix thoroughly by pipetting.^[1]
- Incubation: a. Leave the microcentrifuge tube caps open and place the tubes in a heat block at 55°C or a convection oven at 50°C.^[1] b. Incubate for 1 hour. IMPORTANT: Keep the tubes uncapped during this incubation.^[1]

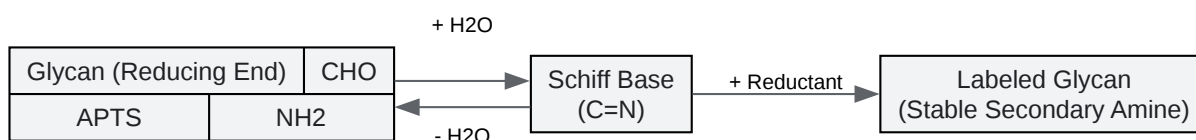
Protocol 3: Magnetic Bead Cleanup

This protocol describes the purification of the APTS-labeled glycans from excess dye and other reaction components using magnetic beads.

- Bead Preparation: a. Before first use, prepare the Magnetic Beads according to the user guide. This involves washing the beads to remove storage buffer.^[2]
- Binding of Labeled Glycans: a. After the labeling incubation, remove the tubes and place them in a tube rack.^[1] b. Add the appropriate volume of prepared Magnetic Bead suspension to each sample tube as specified in the user guide. c. Vortex to mix until the solution is a homogeneous brown color.
- Washing: a. Place the tubes on a magnetic stand for at least 30 seconds to capture the beads. The solution should become clear.^[2] b. Carefully remove and discard the supernatant without disturbing the beads. c. Remove the tubes from the magnetic stand and add wash buffer (refer to the user guide for the correct buffer and volume). d. Vortex to resuspend the beads. e. Repeat the magnetic capture and supernatant removal. Perform a total of two washes.^{[1][2]}
- Elution: a. After the final wash, remove the tubes from the magnetic stand. b. Add 20 μL of Elution Buffer to each tube and cap the tubes.^[1] c. Vortex thoroughly to resuspend the beads. d. Place the tubes back on the magnetic stand for at least 30 seconds to capture the beads. e. Carefully transfer the supernatant containing the purified, labeled N-glycans to a new tube. The samples are now ready for LC or CE analysis or can be stored appropriately.^[1]

Biochemical Principle of APTS Labeling

The labeling of glycans with APTS occurs through a process called reductive amination. The aldehyde group of the open-ring form of the reducing end of the glycan reacts with the primary amine of the APTS molecule to form a Schiff base. This intermediate is then reduced by a reducing agent, such as sodium cyanoborohydride or 2-picoline borane, to form a stable secondary amine linkage.^{[6][7]}



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